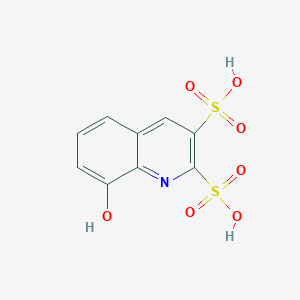
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . This compound is a biologically active molecule and serves as a useful building block for synthesizing various fluorine-containing molecules and heterocyclic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol typically involves the transformation of 4-Chloro-2-(trifluoromethyl)aniline
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex fluorine-containing molecules.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Medicine: Its role in pharmaceuticals includes the development of drugs with improved efficacy and stability.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to changes in biochemical pathways, influencing cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: A similar compound with a trifluoromethyl group but lacking the thiol group.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in different applications.
Uniqueness
2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol is unique due to the presence of both the trifluoromethyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthesizing complex molecules and studying biochemical interactions .
Eigenschaften
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZIKTFUDDFXHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)S)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70801142 |
Source


|
| Record name | 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648415-79-6 |
Source


|
| Record name | 2-Amino-5-chloro-3-(trifluoromethyl)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70801142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)


![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)

![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)


